

25H-NBOMe hydrochloride receptor binding affinity K_i values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 25H-NBOMe hydrochloride

Cat. No.: B590917

[Get Quote](#)

An In-depth Technical Guide on the Receptor Binding Affinity of **25H-NBOMe Hydrochloride**

This guide provides a detailed overview of the receptor binding affinity of **25H-NBOMe hydrochloride**, with a focus on its interaction with serotonin receptors. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to 25H-NBOMe

25H-NBOMe (also known as NBOMe-2C-H) is a derivative of the phenethylamine hallucinogen 2C-H.^[1] It is a highly potent full agonist for the human 5-HT_{2a} receptor, which is believed to mediate its psychedelic effects.^{[1][2][3]} The addition of an N-(2-methoxy)benzyl group to the 2C-H structure significantly increases its affinity and potency at the 5-HT_{2a} receptor compared to the parent compound.^{[1][4]} Understanding the precise binding affinities (expressed as K_i values) at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological effects.

Receptor Binding Affinity Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (K_i). This value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower K_i value indicates a higher binding affinity.

The primary target for 25H-NBOMe is the serotonin 5-HT_{2a} receptor. The available data on its binding affinity is summarized in the table below.

Receptor Subtype	Species	K _i Value (nM)	Reference
5-HT _{2a}	Human	2.83	[1][5]
5-HT _{2a}	Rat	1.19	[5]

Note: While the NBOMe class of compounds is known to interact with other receptors, such as adrenergic α_1 receptors, specific K_i values for 25H-NBOMe at receptors other than 5-HT_{2a} are not well-documented in the provided search results.[4]

Experimental Protocols: Radioligand Binding Assay

The K_i values presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 25H-NBOMe) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials and Reagents

- Receptor Source: Cell membranes from a cell line stably expressing the human or rat 5-HT_{2a} receptor (e.g., HEK293 cells).
- Radioligand: A high-affinity 5-HT_{2a} receptor antagonist or agonist labeled with a radioisotope (e.g., [³H]ketanserin or [¹²⁵I]DOI).
- Test Compound: **25H-NBOMe hydrochloride**.
- Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., spiperone or unlabeled ketanserin) to determine the amount of non-specific binding.
- Buffers:
 - Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4.[6]

- Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
- Wash Buffer: Ice-cold assay buffer.
- Equipment: 96-well plates, vacuum filtration system with glass fiber filters (e.g., GF/C), scintillation counter, and scintillation cocktail.

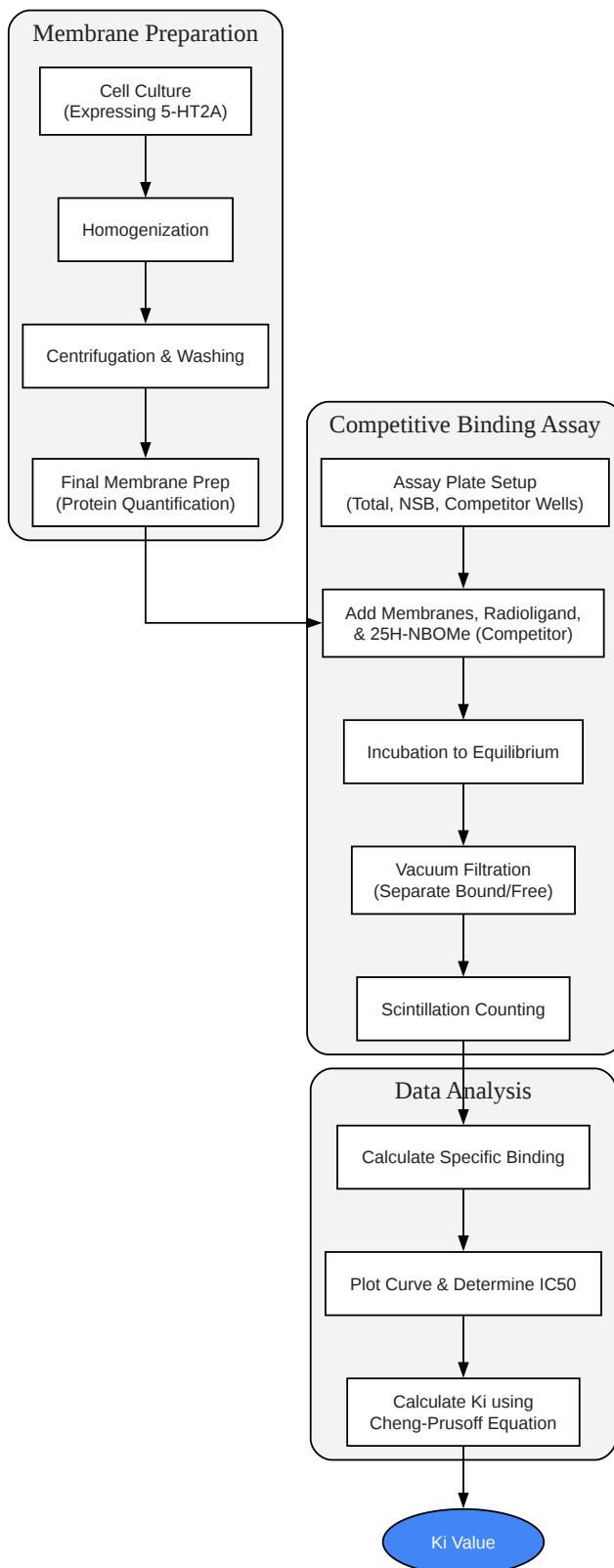
Membrane Preparation

- Cell Lysis: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold lysis buffer.[6][7]
- Centrifugation: The homogenate is centrifuged at a low speed (~1,000 x g) to remove nuclei and cellular debris. The supernatant is collected.[6]
- Membrane Pelleting: The supernatant is subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[6][7]
- Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components.[7]
- Final Preparation: The final pellet is resuspended in a suitable buffer, potentially with a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). Membranes are then stored at -80°C until use.[7]

Competition Binding Assay Procedure

- Assay Setup: The assay is typically performed in a 96-well plate format.[7] Each well has a final volume of approximately 250 µL.[7]
- Component Addition: To each well, the following are added in order:
 - Receptor membranes (e.g., 10-20 µg protein).
 - A range of concentrations of the unlabeled test compound (25H-NBOMe).
 - A fixed concentration of the radioligand (typically at or below its K_o value).

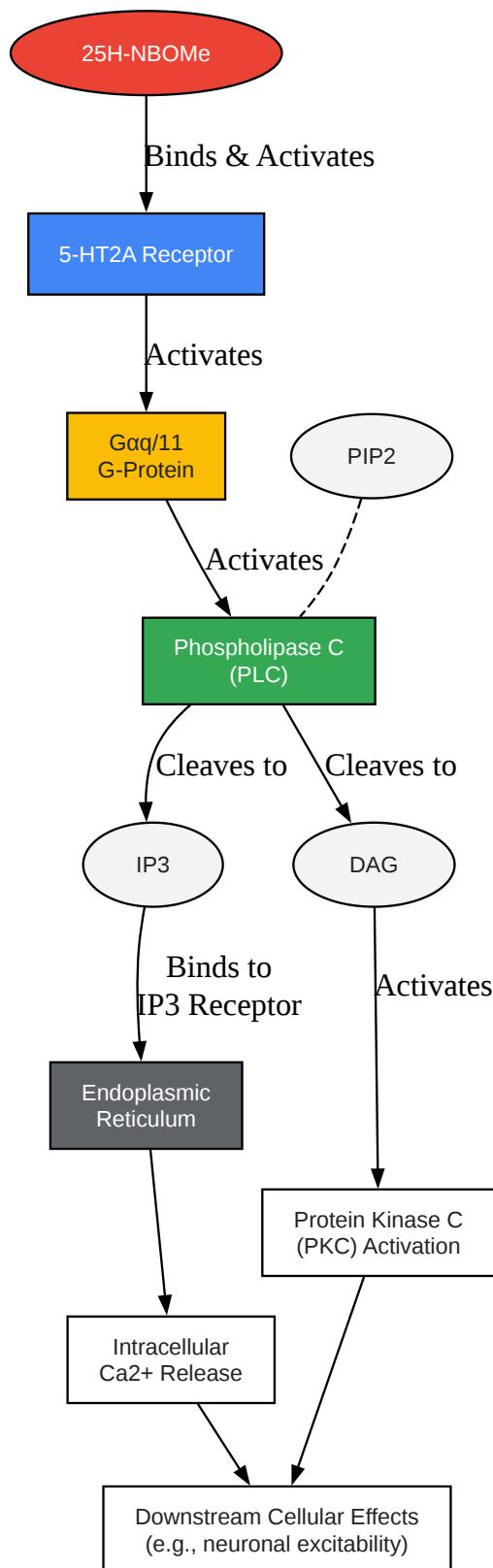
- Control wells are included for "Total Binding" (no test compound) and "Non-specific Binding" (a saturating concentration of an unlabeled reference ligand).[6]
- Incubation: The plate is incubated, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
- Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI). This separates the receptor-bound radioligand from the free radioligand.[7]
- Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]


Data Analysis

- Specific Binding Calculation: For each concentration of the test compound, specific binding is calculated by subtracting the non-specific binding from the total binding.
- IC_{50} Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- K_i Calculation: The IC_{50} value is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation:
 - $$K_i = IC_{50} / (1 + [L]/K_e)$$
 - Where:
 - $[L]$ is the concentration of the radioligand used in the assay.
 - K_e is the equilibrium dissociation constant of the radioligand for the receptor (determined separately via a saturation binding assay).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram


The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the K_i value of 25H-NBOMe.

[Click to download full resolution via product page](#)

Caption: Workflow for determining Ki via competitive radioligand binding assay.

5-HT_{2a} Receptor Signaling Pathway

As an agonist, 25H-NBOMe activates the 5-HT_{2a} receptor, initiating a cascade of intracellular events. The canonical signaling pathway for the Gq-coupled 5-HT_{2a} receptor is shown below.

[Click to download full resolution via product page](#)

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25H-NBOMe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [25H-NBOMe hydrochloride receptor binding affinity Ki values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b590917#25h-nbome-hydrochloride-receptor-binding-affinity-ki-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com